Trilead dioxide phosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trilead dioxide phosphonate is a chemical compound that has garnered significant attention due to its unique properties and applications. It is identified as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) due to its classification as toxic for reproduction . This compound is primarily used in various industrial applications, including as a stabilizer in polyvinyl chloride (PVC) and as a catalyst in certain chemical reactions .

Mechanism of Action

Biochemical Pathways

Phosphonates in general are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that trilead dioxide phosphonate may have a broad impact on various biochemical pathways.

Result of Action

This compound has been identified as a Substance of Very High Concern (SVHC) due to its toxic classification . It is suggested that the compound may cause damage under chronic exposure situations . .

Action Environment

The compound is found in various products based on plastic, metal, rubber, and stone, plaster, cement, glass or ceramic , suggesting that its action may be influenced by the material composition of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trilead dioxide phosphonate typically involves the reaction of lead dioxide with phosphonic acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the formation of the desired product. The process may also involve the use of solvents to facilitate the reaction and improve yield .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical processes that ensure high purity and consistency. The production methods are designed to minimize environmental impact and ensure the safety of workers. These methods often involve the use of advanced equipment and technology to control reaction parameters and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: Trilead dioxide phosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various lead oxides, phosphonic acid derivatives, and substituted phosphonates .

Scientific Research Applications

Trilead dioxide phosphonate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Lead dioxide: Similar in its lead content but differs in its lack of phosphonate group.

Phosphonic acid: Contains the phosphonate group but lacks the lead component.

Lead phosphonate: Shares both lead and phosphonate components but differs in oxidation state and structure.

Uniqueness: Trilead dioxide phosphonate is unique due to its combination of lead and phosphonate groups, which confer distinct chemical properties and reactivity. Its classification as a Substance of Very High Concern highlights its significant impact on health and the environment, distinguishing it from other similar compounds .

Biological Activity

Trilead dioxide phosphonate, also known as dibasic lead phosphite (CAS Number: 12141-20-7), is a compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, including its toxicological profile, applications, and case studies.

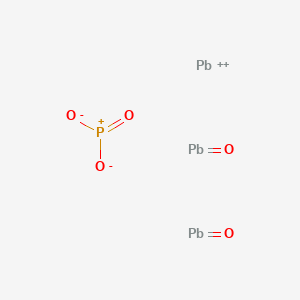

This compound is characterized by the following properties:

- Molecular Formula : HO5Pb3

- Molecular Weight : 732 g/mol

- IUPAC Name : Hydrogen phosphite; lead(2+); oxolead

- CAS Number : 12141-20-7

This compound is primarily used in industrial applications, particularly as a stabilizer in polyvinyl chloride (PVC) formulations and as a flame retardant.

Toxicological Profile

The biological activity of this compound is closely linked to its toxicological effects. Lead compounds are known for their potential health hazards, particularly regarding neurodevelopmental effects in children and hematological issues in adults. The following summarizes key findings related to its toxicity:

- Carcinogenicity : this compound has been classified as potentially carcinogenic based on its lead content, which is associated with various cancers .

- Neurodevelopmental Effects : Exposure to lead compounds, including this compound, has been linked to impaired cognitive function in children, with no identified safe exposure level .

- Kidney Damage : Chronic exposure can lead to nephrotoxicity, particularly in individuals with pre-existing conditions affecting kidney function .

Case Study 1: PVC Stabilization

A study investigated the effects of this compound on the thermal stability of PVC. The findings indicated that the compound acts as an effective thermal stabilizer, enhancing the decomposition temperature of PVC composites. The presence of this compound was shown to neutralize hydrochloric acid released during PVC degradation, thus improving material longevity .

Case Study 2: Environmental Impact Assessment

An environmental assessment highlighted the risks associated with this compound in waste management scenarios. The compound's persistence in the environment raises concerns about bioaccumulation and potential endocrine disruption. Regulatory bodies have recommended further studies to evaluate its long-term ecological impacts .

Data Summary

The following table summarizes key findings from various studies on this compound:

Properties

IUPAC Name |

hydrogen phosphite;lead(2+);oxolead |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HO3P.2O.3Pb/c1-4(2)3;;;;;/h1H;;;;;/q-2;;;;;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZQCXJJXWHRDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP([O-])[O-].O=[Pb].O=[Pb].[Pb+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HO5PPb3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

7.3e+02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12141-20-7 |

Source

|

| Record name | Lead oxide phosphonate (Pb3O2(HPO3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012141207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilead dioxide phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.